molecular formula C18H34O2 B14072616 Octyl 4-cyclohexylbutanoate CAS No. 101885-12-5

Octyl 4-cyclohexylbutanoate

Cat. No.: B14072616
CAS No.: 101885-12-5
M. Wt: 282.5 g/mol
InChI Key: UBHXDGZYWCEJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 4-cyclohexylbutanoate: is an ester compound known for its unique chemical structure and properties. It is composed of an octyl group attached to a 4-cyclohexylbutanoate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octyl 4-cyclohexylbutanoate can be synthesized through the esterification reaction between 4-cyclohexylbutanoic acid and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the formation of by-products and improving the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: Octyl 4-cyclohexylbutanoate primarily undergoes hydrolysis, reduction, and transesterification reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 4-cyclohexylbutanoic acid and octanol.

    Reduction: Corresponding alcohols.

    Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Chemistry: Octyl 4-cyclohexylbutanoate is used as a model compound in studies involving esterification and hydrolysis reactions. Its stability makes it suitable for investigating reaction mechanisms and kinetics .

Biology: In biological research, this compound can be used to study the interactions between esters and enzymes, particularly esterases and lipases. It serves as a substrate in enzymatic assays to evaluate enzyme activity and specificity .

Medicine: While not directly used as a drug, this compound can be employed in drug delivery systems. Its hydrophobic nature allows it to be incorporated into lipid-based carriers, enhancing the solubility and bioavailability of hydrophobic drugs .

Industry: In the industrial sector, this compound is utilized as a plasticizer in polymer production, improving the flexibility and durability of plastic materials. It is also used as a solvent in the formulation of coatings and adhesives .

Mechanism of Action

The mechanism of action of octyl 4-cyclohexylbutanoate involves its interaction with various molecular targets, primarily through ester bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis process is crucial in biological systems for the metabolism of ester compounds .

Comparison with Similar Compounds

Uniqueness: Octyl 4-cyclohexylbutanoate stands out due to its unique cyclohexylbutanoate moiety, which imparts distinct chemical and physical properties. Unlike other octyl esters, it offers enhanced stability and specific reactivity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

101885-12-5

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

octyl 4-cyclohexylbutanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-10-16-20-18(19)15-11-14-17-12-8-7-9-13-17/h17H,2-16H2,1H3

InChI Key

UBHXDGZYWCEJJY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CCCC1CCCCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.